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Compound of Interest

Compound Name: tert-Butyldimethylsilanol

Cat. No.: B101206

An In-depth Technical Guide to the Structure and Bonding of tert-Butyldimethylsilanol

This guide provides a comprehensive technical overview of the molecular structure and
bonding characteristics of tert-butyldimethylsilanol. It is intended for researchers, scientists,
and professionals in the field of drug development and materials science who utilize silanol
compounds. The document summarizes key structural data from experimental studies, details
the methodologies employed, and visualizes the molecular and analytical frameworks.

Molecular Structure and Bonding Parameters

The structural parameters of tert-butyldimethylsilanol have been primarily determined
through single-crystal X-ray diffraction of its hemihydrate form. These studies provide precise
measurements of bond lengths and angles, offering insight into the molecular geometry.

Crystallographic Data

The crystal structure of tert-butyldimethylsilanol hemihydrate reveals an asymmetric unit
containing two silanol molecules and one water molecule, interconnected through hydrogen
bonding[1][2]. The presence of the water molecule and the crystalline environment influences
the observed bond lengths and angles compared to the isolated gas-phase molecule.

Table 1: Selected Bond Lengths from Single-Crystal X-ray Diffraction of tert-
Butyldimethylsilanol Hemihydrate
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Bond Bond Length (A)
Si—0 1.645(2) - 1.651(2)
Si—C(tert-butyl) 1.880(4) - 1.889(4)
Si—C(methyl) 1.855(4) - 1.866(4)
c—C 1.527(5) - 1.538(5)
O—H 0.84 (disordered)

Data extracted from the crystallographic study of tert-butyldimethylsilanol hemihydrate. The
range indicates values for the two independent silanol molecules in the asymmetric unit.

Table 2: Selected Bond Angles from Single-Crystal X-ray Diffraction of tert-
Butyldimethylsilanol Hemihydrate

Angle Bond Angle (°)

O—Si—C(tert-butyl) 106.3(2) - 107.5(2)
O—Si—C(methyl) 108.9(2) - 111.1(2)
C(methyl)—Si—C(methyl) 111.4(2) - 111.8(2)
C(tert-butyl)—Si—C(methyl) 108.0(2) - 109.8(2)
Si—C—C 109.8(3) - 111.2(3)

Data extracted from the crystallographic study of tert-butyldimethylsilanol hemihydrate. The
range indicates values for the two independent silanol molecules in the asymmetric unit.

Spectroscopic Data

Spectroscopic methods provide valuable information about the chemical environment and

bonding within the molecule.

Table 3: Spectroscopic Data for tert-Butyldimethylsilanol
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Technique Solvent/Medium Key Peaks/Shifts

~0.1 ppm (s, 6H, Si-(CHs)2),
1H NMR CDCls ~0.9 ppm (s, 9H, C(CHs)3),
~1.5 ppm (s, 1H, OH)

~-2.0 ppm (Si-(CHs)z2), ~18.0
13C NMR CDClIs ppm (C(CHs)s), ~26.0 ppm
(C(CH3)3)

~3300 cm~t (br, O-H stretch),
~2960 cm~1 (C-H stretch),

FT-IR Neat (liquid) ]
~1250 cm~1 (Si-CHs bend),
~840 cm~1 (Si-C stretch)
m/z 117 [(M-CH3)*], 75 [(M-
Mass Spec (El) 70 eV

C(CHs)3)*]

Spectroscopic data compiled from various databases and supplier information.[3][4]

Experimental Protocols
Single-Crystal X-ray Diffraction

The definitive solid-state structure of tert-butyldimethylsilanol was elucidated from its
hemihydrate crystalline form.

Protocol:

o Crystal Growth: Crystals of tert-butyldimethylsilanol hemihydrate were obtained
serendipitously from a sample of a silyl ether, 2-(bromomethyl)-6-((tert-
butyldimethylsilyloxy)methyl)pyridine, which upon standing at room temperature for several
weeks yielded colorless needles[2].

o Data Collection: A suitable single crystal was mounted on a Bruker SMART APEX
diffractometer. Data were collected at a low temperature (100 K) to minimize thermal
vibrations, using Mo Ka radiation (A = 0.71073 A)[2][5]. A full sphere of reciprocal space was
scanned using ¢ and w scans[1].
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 Structure Solution and Refinement: The structure was solved using direct methods with the
SHELXS97 program and refined by full-matrix least-squares on F2 using SHELXL97[2].
Hydrogen atoms on carbon were placed in calculated positions, while the hydroxyl and water
hydrogen atoms were located in the difference Fourier map and refined with restraints due to
disorder[1].

Gas-Phase Electron Diffraction (GED)

While the solid-state structure is well-characterized, gas-phase electron diffraction provides
data on the structure of the free molecule, devoid of intermolecular forces from the crystal
lattice[6]. A previous characterization of tert-butyldimethylsilanol by GED has been reported,
providing a valuable comparison to the solid-state data[2].

General Protocol:

o Sample Introduction: A gaseous sample of tert-butyldimethylsilanol is introduced into a
high-vacuum chamber through a nozzle[6].

o Electron Beam Interaction: A high-energy electron beam is directed at the gas stream. The
electrons are scattered by the molecules|[6].

o Data Acquisition: The scattered electrons form a diffraction pattern that is recorded on a
detector. The intensity of the scattered electrons is measured as a function of the scattering
angle[6].

» Structural Refinement: The experimental scattering data is used in conjunction with
computational modeling to refine the molecular geometry, yielding bond lengths, angles, and
torsional angles for the gas-phase molecule[7][8].

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for
investigating the structure and properties of silanols. These methods can provide optimized
geometries, vibrational frequencies, and electronic properties that complement experimental
findings[9].

General Protocol:
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e Model Building: An initial 3D structure of tert-butyldimethylsilanol is constructed using
molecular modeling software.

» Method Selection: A suitable theoretical method and basis set are chosen. For organosilicon
compounds, functionals like B3LYP combined with a triple-zeta basis set (e.g., 6-311+G(d,p))
often provide a good balance of accuracy and computational cost[9].

o Geometry Optimization: The energy of the molecular structure is minimized to find the most
stable conformation. This process yields optimized bond lengths and angles.

o Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized
structure corresponds to a true energy minimum (no imaginary frequencies) and to predict
the infrared spectrum.

Visualizations
Molecular Structure

Caption: 2D representation of the tert-Butyldimethylsilanol molecular structure.

Logical Workflow for Structural Determination
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Caption: Workflow for the structural elucidation of tert-Butyldimethylsilanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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